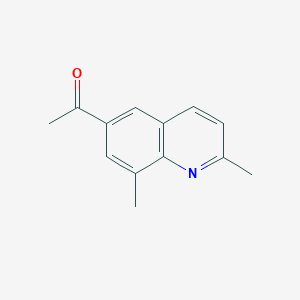
1-(2,8-Dimethylquinolin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,8-Dimethylchinolin-6-yl)ethanon ist eine chemische Verbindung mit der Summenformel C13H13NO und einem Molekulargewicht von 199,25 g/mol . Es ist ein Derivat von Chinolin, einer heterozyklischen aromatischen organischen Verbindung. Chinolin-Derivate sind für ihre breite Palette an biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften .
Herstellungsmethoden
Die Synthese von 1-(2,8-Dimethylchinolin-6-yl)ethanon beinhaltet typischerweise die Kondensation von 2-Aminoarylketonen mit aktiven Methylenverbindungen. Eine umweltfreundliche Methode verwendet FeCl3.6H2O als Katalysator, was Vorteile wie kürzere Reaktionszeiten, mildere Bedingungen und bessere Ausbeuten bietet . Die Reaktionsbedingungen beinhalten die Verwendung von Wasser als Lösungsmittel, was das Verfahren nachhaltiger und kostengünstiger macht .
Chemische Reaktionsanalyse
1-(2,8-Dimethylchinolin-6-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile funktionelle Gruppen im Molekül ersetzen.
Kondensation: Sie kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, organische Lösungsmittel und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
1-(2,8-Dimethylchinolin-6-yl)ethanon hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 1-(2,8-Dimethylchinolin-6-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es in biologischen Systemen bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .
Vorbereitungsmethoden
The synthesis of 1-(2,8-Dimethylquinolin-6-yl)ethanone typically involves the condensation of 2-aminoarylketones with active methylene compounds. One environmentally friendly method uses FeCl3.6H2O as a catalyst, which offers advantages such as shorter reaction times, milder conditions, and better yields . The reaction conditions involve the use of water as a solvent, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
1-(2,8-Dimethylquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2,8-Dimethylquinolin-6-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,8-Dimethylquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2,8-Dimethylchinolin-6-yl)ethanon kann mit anderen Chinolin-Derivaten verglichen werden, wie zum Beispiel:
- 1-(2-Methylchinolin-3-yl)ethanon
- 1-(2,4-Dimethylchinolin-6-yl)ethanon
- 1-(2,6-Dimethylchinolin-4-yl)ethanon
Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in der Position und Anzahl der Methylgruppen am Chinolinring. Die Einzigartigkeit von 1-(2,8-Dimethylchinolin-6-yl)ethanon liegt in seinem spezifischen Substitutionsmuster, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann .
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(2,8-dimethylquinolin-6-yl)ethanone |
InChI |
InChI=1S/C13H13NO/c1-8-6-12(10(3)15)7-11-5-4-9(2)14-13(8)11/h4-7H,1-3H3 |
InChI-Schlüssel |
ZZXZMLUOJAWSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


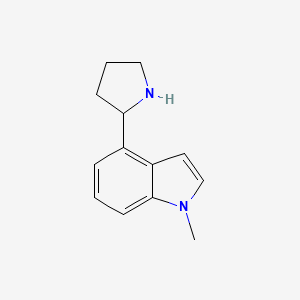
![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)
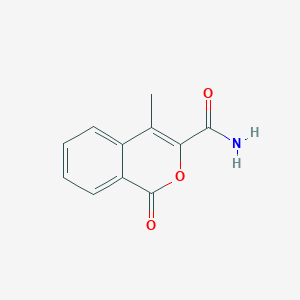


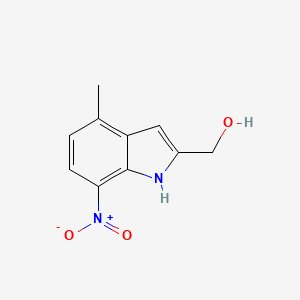
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)
![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)
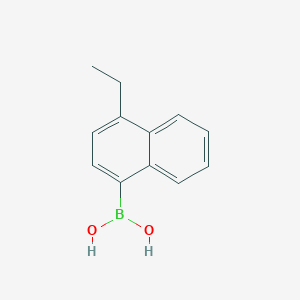
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B11899343.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)

![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-](/img/structure/B11899352.png)
